molecular formula C12H20BrNO B14334238 2-Bromo-3-(butylamino)-5,5-dimethylcyclohex-2-en-1-one

2-Bromo-3-(butylamino)-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B14334238
M. Wt: 274.20 g/mol
InChI Key: WANNPLRKNBGRJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-3-(butylamino)-5,5-dimethylcyclohex-2-en-1-one is an organic compound that features a bromine atom, a butylamino group, and a dimethylcyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(butylamino)-5,5-dimethylcyclohex-2-en-1-one typically involves multiple stepsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium or copper complexes to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(butylamino)-5,5-dimethylcyclohex-2-en-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-Bromo-3-(butylamino)-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-(butylamino)-5,5-dimethylcyclohex-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and butylamino group play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-(methylamino)-5,5-dimethylcyclohex-2-en-1-one
  • 2-Bromo-3-(ethylamino)-5,5-dimethylcyclohex-2-en-1-one
  • 2-Bromo-3-(propylamino)-5,5-dimethylcyclohex-2-en-1-one

Uniqueness

2-Bromo-3-(butylamino)-5,5-dimethylcyclohex-2-en-1-one is unique due to the presence of the butylamino group, which imparts distinct chemical and biological properties compared to its methyl, ethyl, and propyl analogs. This uniqueness makes it valuable for specific applications where the butylamino group enhances binding affinity or reactivity .

Properties

Molecular Formula

C12H20BrNO

Molecular Weight

274.20 g/mol

IUPAC Name

2-bromo-3-(butylamino)-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C12H20BrNO/c1-4-5-6-14-9-7-12(2,3)8-10(15)11(9)13/h14H,4-8H2,1-3H3

InChI Key

WANNPLRKNBGRJU-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C(=O)CC(C1)(C)C)Br

Origin of Product

United States

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